REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
|
C(C=C)(=O)O
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Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
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C=CC1=CC=CC=C1
|
Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the solution was degassed with a rapid stream of nitrogen, azobisisobutyronitrile (AIBN) (1.47 g, 3 mol % with respect to total monomer)
|
Type
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ADDITION
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Details
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was added
|
Type
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CUSTOM
|
Details
|
The solution was degassed for a further thirty minutes
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Type
|
TEMPERATURE
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Details
|
The solution was cooled
|
Type
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CUSTOM
|
Details
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precipitated into n-hexane (800 mL)
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Type
|
CUSTOM
|
Details
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The hexane was decanted from the fibrous white product
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Type
|
WASH
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Details
|
the product was washed with ethyl acetate (300 mL)
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Type
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WASH
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Details
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by washing with a further aliquot of hexane (200 mL)
|
Type
|
CUSTOM
|
Details
|
The polymer was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.6 g | |
YIELD: PERCENTYIELD | 84.6% | |
YIELD: CALCULATEDPERCENTYIELD | 122.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |